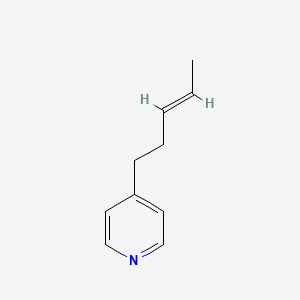
(E)-4-(pent-3-enyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentenyl pyridine: is an organic compound that belongs to the class of heterocyclic aromatic amines It consists of a pyridine ring substituted with a pentenyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Pentenyl pyridine can be synthesized through several methods. One common approach involves the condensation of 4-pentenyl bromide with pyridine under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, 4-pentenyl pyridine can be produced using a continuous flow reactor. This method allows for better control over reaction conditions and yields higher purity products. The process involves the same basic principles as laboratory synthesis but is scaled up to accommodate larger quantities .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Pentenyl pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction of 4-pentenyl pyridine can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of 4-pentyl pyridine.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, with common reagents including halogens and nitrating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed:
Oxidation: Pyridine N-oxides
Reduction: 4-Pentyl pyridine
Substitution: Halogenated or nitrated derivatives of 4-pentenyl pyridine
Wissenschaftliche Forschungsanwendungen
4-Pentenyl pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: 4-Pentenyl pyridine derivatives are explored for their potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-pentenyl pyridine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit voltage-gated potassium channels, resulting in prolonged action potentials and increased neurotransmitter release . The exact pathways and targets depend on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Pyridine: A basic six-membered aromatic heterocycle with a nitrogen atom. It is structurally similar but lacks the pentenyl group.
Pyrrole: Another five-membered aromatic heterocycle with a nitrogen atom.
Piperidine: A six-membered heterocycle with a nitrogen atom, but in a saturated form.
Uniqueness of 4-Pentenyl Pyridine: 4-Pentenyl pyridine is unique due to the presence of the pentenyl group, which imparts distinct chemical reactivity and potential biological activity. This substitution allows for a broader range of chemical modifications and applications compared to its simpler counterparts .
Eigenschaften
Molekularformel |
C10H13N |
|---|---|
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
4-[(E)-pent-3-enyl]pyridine |
InChI |
InChI=1S/C10H13N/c1-2-3-4-5-10-6-8-11-9-7-10/h2-3,6-9H,4-5H2,1H3/b3-2+ |
InChI-Schlüssel |
GPWIRQVGUXBSNL-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/CCC1=CC=NC=C1 |
Kanonische SMILES |
CC=CCCC1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


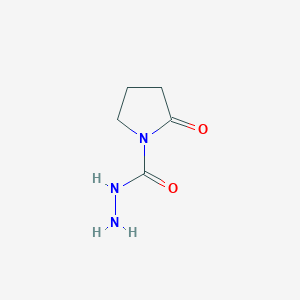

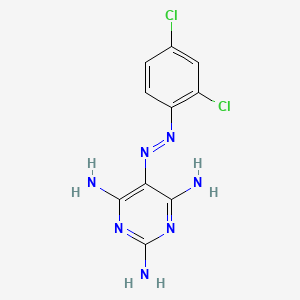
![[2-(Acetyloxymethyl)phenyl]methyl-trimethylazanium](/img/structure/B13815481.png)
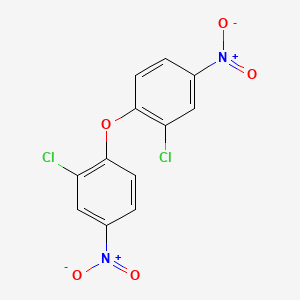
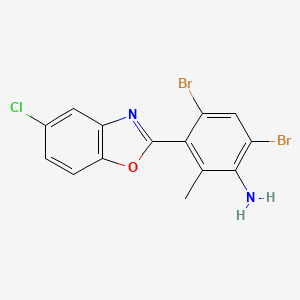
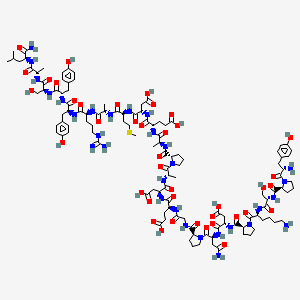
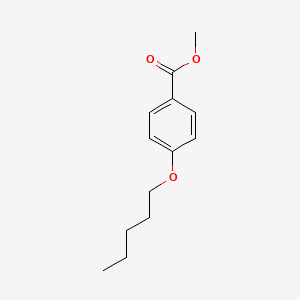
![(2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide](/img/structure/B13815501.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester](/img/structure/B13815511.png)
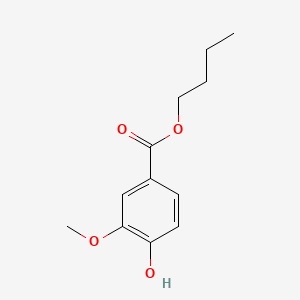

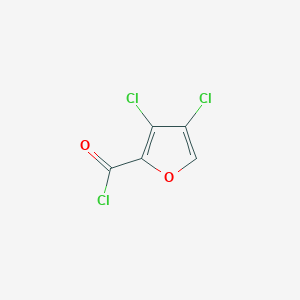
![[(2S,3S,4R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-6-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13815534.png)
